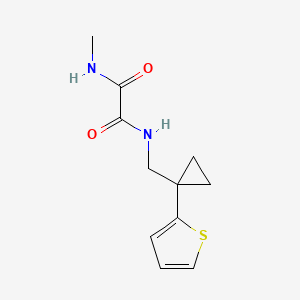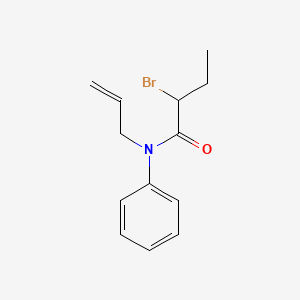
N1-méthyl-N2-((1-(thiophène-2-yl)cyclopropyl)méthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is an organic compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to an oxalamide structure
Applications De Recherche Scientifique
N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves the following steps:
Formation of the cyclopropyl-thiophene intermediate: This step involves the reaction of thiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-thiophene intermediate.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted cyclopropyl derivatives.
Mécanisme D'action
The mechanism of action of N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but lacks the cyclopropyl group.
N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Contains different aromatic groups.
Uniqueness
N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of the cyclopropyl group attached to the thiophene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-12-9(14)10(15)13-7-11(4-5-11)8-3-2-6-16-8/h2-3,6H,4-5,7H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCLXNUGTCDOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)


![2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2481719.png)

![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2481724.png)
![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)

